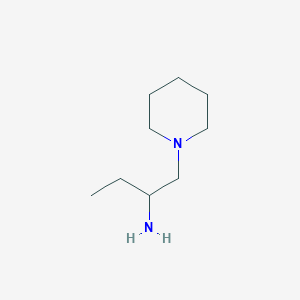
3-(4-Fluorosulfonyloxyphenoxy)-2-oxoazepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the oxoazepane ring, followed by the introduction of the phenoxy and fluorosulfonyloxy groups . The exact synthetic route would depend on the starting materials and the specific conditions required for each reaction step .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The oxoazepane ring would likely adopt a puckered conformation due to the strain of the seven-membered ring. The phenoxy and fluorosulfonyloxy groups would be attached to the ring at the 3-position.
Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the fluorosulfonyloxy group, which is a good leaving group . This could make the compound susceptible to nucleophilic attack, leading to substitution reactions . The oxoazepane ring could also undergo ring-opening reactions under certain conditions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorosulfonyloxy group could increase the compound’s polarity, affecting its solubility in different solvents. The oxoazepane ring could also influence the compound’s conformation and, consequently, its physical properties.
Scientific Research Applications
Synthesis and Properties of Fluoro-Polyetherimides
Vora, Goh, and Chung (2000) synthesized a series of amorphous fluoro-polyetherimides showing excellent electrical properties and reduced water absorption, suggesting potential applications in electrical insulation and moisture-sensitive environments. These polymers exhibit extraordinary thermo-oxidative stability, making them suitable for high-temperature applications (Vora, Goh, & Chung, 2000).
Comb-Shaped Poly(arylene ether sulfone)s as Proton Exchange Membranes
Kim, Robertson, and Guiver (2008) developed comb-shaped sulfonated poly(arylene ether sulfone) copolymers for fuel cell applications. These polymers showed high proton conductivity, indicating their usefulness as polyelectrolyte membrane materials in fuel cells, a key component for enhancing the efficiency of hydrogen-based energy sources (Kim, Robertson, & Guiver, 2008).
Sulfonated Poly (aryl ether sulfone) for Medium-High Temperature Fuel Cells
Xu et al. (2013) synthesized sulfonated poly(aryl ether sulfone) containing 1, 3, 4-oxadiazole polymers (SPAESO) for medium-high temperature fuel cell applications. These membranes exhibited excellent thermal, dimensional, and oxidative stability, along with high proton conductivity, presenting them as promising materials for proton exchange membrane fuel cells (PEMFCs) operating at elevated temperatures (Xu et al., 2013).
Novel Proton-Conducting Aromatic Poly(ether sulfone)s with Triazine Groups
Tigelaar et al. (2009) introduced aromatic poly(arylene ether sulfone)s incorporating 1,3,5-triazine groups, aimed at improving solubility and thermal/mechanical properties for use in proton exchange membranes. These polymers demonstrated significant potential for enhancing the efficiency and durability of fuel cells (Tigelaar et al., 2009).
Direct Polymerization of Sulfonated Poly(arylene ether sulfone) Copolymers
Wang et al. (2002) prepared biphenol-based aromatic poly(arylene ether sulfone)s with pendant sulfonate groups, showing promise as new proton exchange membranes for PEM fuel cells. These copolymers combined high molecular weight with excellent thermal stability and hydrophilicity, critical for efficient and durable fuel cell operation (Wang et al., 2002).
Mechanism of Action
The mechanism of action of this compound would depend on its reactivity and the specific conditions of the reaction. For example, if the compound were used as a reagent in a substitution reaction, the fluorosulfonyloxy group could leave, creating a reactive intermediate that could then react with a nucleophile .
Safety and Hazards
As with any chemical compound, handling “3-(4-Fluorosulfonyloxyphenoxy)-2-oxoazepane” would require appropriate safety precautions. The compound could potentially be hazardous if ingested, inhaled, or if it comes into contact with the skin or eyes . Always refer to the material safety data sheet (MSDS) for detailed safety information .
Future Directions
The study of “3-(4-Fluorosulfonyloxyphenoxy)-2-oxoazepane” and similar compounds could open up new possibilities in various fields of chemistry . For example, the unique reactivity of these compounds could be exploited to develop new synthetic methods . Additionally, these compounds could have potential applications in the development of new materials or pharmaceuticals .
properties
IUPAC Name |
3-(4-fluorosulfonyloxyphenoxy)-2-oxoazepane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FNO5S/c13-20(16,17)19-10-6-4-9(5-7-10)18-11-3-1-2-8-14-12(11)15/h4-7,11H,1-3,8H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQUSKOUAUCDOBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(=O)C(C1)OC2=CC=C(C=C2)OS(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FNO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[Bis(3,4,5-trimethoxyphenyl)methyl]-3-methyloxolan-2-one](/img/structure/B2565825.png)

![7-Fluoro-2-methyl-3-[[1-(4,4,4-trifluorobutanoyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2565827.png)

![2-[3-(5-bromo-3-pyridyl)-1H-1,2,4-triazol-5-yl]acetic acid](/img/structure/B2565832.png)

![3-(1,3-Benzodioxol-5-yl)-5-benzyl-8-ethoxypyrazolo[4,3-c]quinoline](/img/structure/B2565835.png)
![methyl 5-((1-(3,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)methyl)furan-2-carboxylate](/img/structure/B2565838.png)
![2-[4-({[3-(Pyridin-3-yl)pyrazin-2-yl]methyl}sulfamoyl)phenoxy]acetamide](/img/structure/B2565839.png)
![8-(3,5-dimethylphenyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2565842.png)


